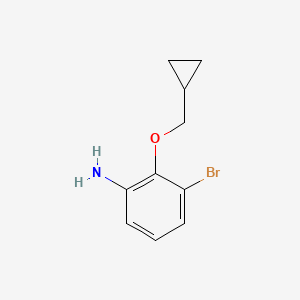![molecular formula C12H24N2O2 B1380377 tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate CAS No. 1782220-15-8](/img/structure/B1380377.png)
tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It is also known by its IUPAC name "tert-butyl methyl (3-piperidinyl)carbamate" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3 . This indicates that the compound contains 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 214.31 . The compound is a liquid at room temperature .
Applications De Recherche Scientifique
Environmental Impact and Degradation of MTBE
MTBE, a compound structurally related to tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate, has been extensively studied for its environmental behavior and degradation pathways. Studies have demonstrated the feasibility of using radio frequency (RF) plasma reactors for decomposing MTBE, showing that the decomposition efficiency and the conversion of MTBE into simpler compounds like CH4, C2H4, and C2H2 increase with input power and vary with the ratio of H2/MTBE and MTBE concentration in the environment (Hsieh et al., 2011).
Biodegradation of MTBE and Related Compounds
Research indicates that MTBE can be biodegraded under aerobic conditions by various microorganisms, suggesting potential bioremediation strategies for MTBE-contaminated environments. The metabolic pathway involves the formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), with certain microbes utilizing MTBE as a sole carbon and energy source. This biodegradation pathway opens discussions on the biological treatment options for contaminants similar to this compound, assuming they share comparable chemical behaviors (Fiorenza & Rifai, 2003).
Applications in Nonchromatographic Bioseparation Processes
While not directly related to this compound, the application of three-phase partitioning (TPP) in bioseparation processes highlights the innovative approaches in separating and purifying bioactive molecules from natural sources. This method, applicable in food, cosmetics, and medicine, illustrates the broader context in which chemical compounds are explored for their potential in various industries (Yan et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-10(6-5-7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCMTSFXNBEYEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380296.png)
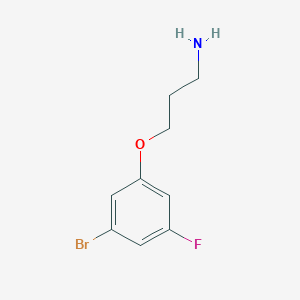

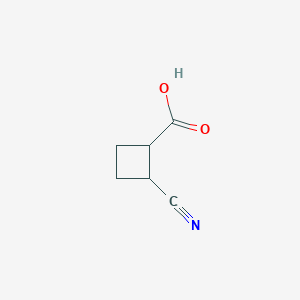
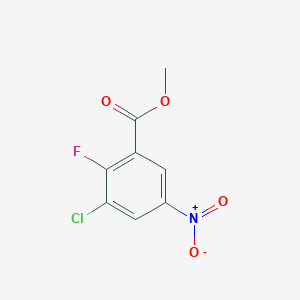



![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)
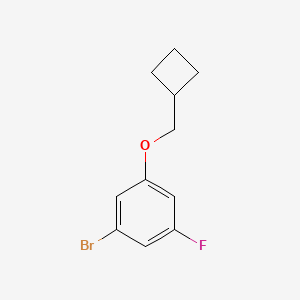
![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)


